
1-(p-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(p-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride is a synthetic compound that belongs to the class of phenylpiperazines This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to a dimethylaminopropene chain
准备方法
The synthesis of 1-(p-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as p-fluorobenzaldehyde, phenylacetone, and dimethylamine.
Condensation Reaction: The p-fluorobenzaldehyde and phenylacetone undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Amine Addition: The intermediate compound is then reacted with dimethylamine under controlled conditions to form the final product.
Hydrochloride Formation: The final product is converted into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反应分析
1-(p-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(p-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its use in the development of new drugs for neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(p-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with serotonin receptors, leading to the modulation of serotonin levels in the brain. This interaction can result in various physiological effects, including changes in mood, cognition, and behavior. The exact molecular pathways involved in these effects are still under investigation.
相似化合物的比较
1-(p-Fluorophenyl)-1-phenyl-3-dimethylaminoprop-1-ene hydrochloride can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)piperazine: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. It exhibits different chemical and biological properties due to the presence of the chlorine atom.
1-(3-Trifluoromethylphenyl)piperazine: This compound contains a trifluoromethyl group instead of a fluorine atom. It has unique properties and applications compared to this compound.
1-(4-Fluorophenyl)piperazine: This compound is structurally similar but lacks the phenyl and dimethylaminopropene groups. It is used in different research applications and has distinct properties.
属性
CAS 编号 |
21175-67-7 |
|---|---|
分子式 |
C17H19ClFN |
分子量 |
291.8 g/mol |
IUPAC 名称 |
3-(4-fluorophenyl)-N,N-dimethyl-3-phenylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C17H18FN.ClH/c1-19(2)13-12-17(14-6-4-3-5-7-14)15-8-10-16(18)11-9-15;/h3-12H,13H2,1-2H3;1H |
InChI 键 |
HHVAAYJHSMKDFD-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC=C(C1=CC=CC=C1)C2=CC=C(C=C2)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


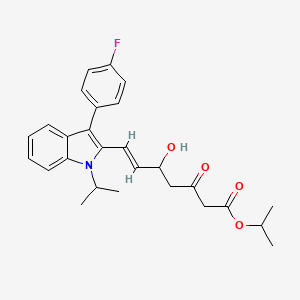
![4-[[(Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl]amino]-L-phenylalanine](/img/structure/B13432288.png)
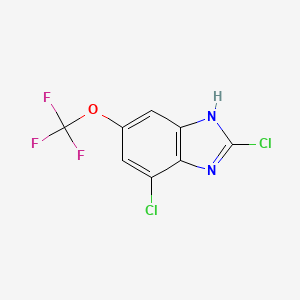
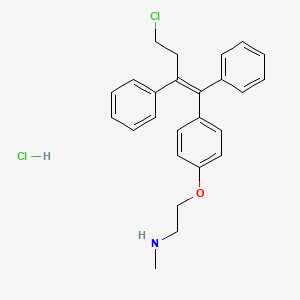
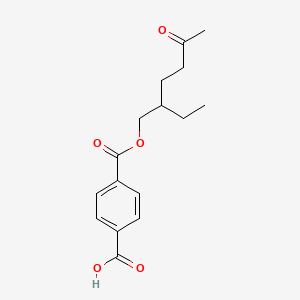

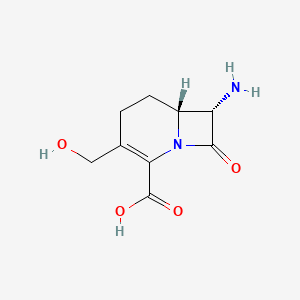


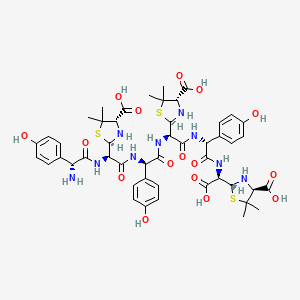
![(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B13432340.png)


![3,3',6,6'-Tetraiodo-9,9'-spirobi[fluorene]](/img/structure/B13432359.png)
